Cas no 1175559-45-1 (6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride)

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride
- 2-Chloroquinolin-4-amine hydrochloride
- 6,8-dichloro-2H-2,7-naphthyridin-1-one,hydrochloride
- AKOS016842665
- 1175559-45-1
- DTXSID90856437
- 6,8-dichloro-2H-2,7-naphthyridin-1-one;hydrochloride
- DS-1979
- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one--hydrogen chloride (1/1)
- 6,8-dichloro-1,2-dihydro-2,7-naphthyridin-1-one hydrochloride
- 6,8-Dichloro-2,7-naphthyridin-1(2H)-onehydrochloride
- AXB55945
- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one HCl
- A893332
-
- MDL: MFCD26405742
- インチ: InChI=1S/C8H4Cl2N2O.ClH/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5;/h1-3H,(H,11,13);1H
- InChIKey: GQEAMEJWZJJXNO-UHFFFAOYSA-N
- SMILES: C1=CN=C(C2=C(Cl)N=C(C=C12)Cl)O.Cl
計算された属性
- 精确分子量: 249.946746g/mol
- 同位素质量: 249.946746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 257
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42Ų
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758914-1g |
6,8-Dichloro-2,7-naphthyridin-1(2h)-one hydrochloride |
1175559-45-1 | 98% | 1g |
¥5124.00 | 2024-08-09 | |
Ambeed | A232811-1g |
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride |
1175559-45-1 | 98% | 1g |
$488.0 | 2024-04-26 | |
Alichem | A219007652-1g |
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride |
1175559-45-1 | 98% | 1g |
$436.80 | 2023-09-04 | |
Chemenu | CM141068-1g |
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride |
1175559-45-1 | 98% | 1g |
$*** | 2023-04-03 |
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride 関連文献
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochlorideに関する追加情報
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride: A Comprehensive Overview
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride, also known by its CAS number CAS No. 1175559-45-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of naphthyridinones, which are known for their unique structural features and potential biological activities. The molecule consists of a naphthyridinone core with two chlorine substituents at the 6 and 8 positions, making it a dichlorinated derivative.
The structural uniqueness of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride lies in its fused bicyclic system, which combines aromaticity with electron-deficient regions due to the presence of the carbonyl group and chlorine atoms. This combination makes it a promising candidate for various applications, particularly in drug discovery and material science.
Recent studies have highlighted the potential of this compound as a precursor for more complex molecules with enhanced bioactivity. For instance, researchers have explored its role in the development of anti-tumor agents by modifying its structure to improve solubility and bioavailability. The chlorinated substituents at positions 6 and 8 have been shown to play a critical role in modulating the compound's electronic properties, thereby influencing its interaction with biological targets.
In terms of synthesis, 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride can be prepared through a variety of routes, including multi-component reactions and stepwise synthesis involving chlorination and cyclization steps. The choice of synthetic pathway often depends on the desired scale of production and the availability of starting materials.
The physical properties of this compound are also worth noting. It has a melting point of approximately 230°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its hydrochloride salt form enhances its stability under physiological conditions, making it more suitable for pharmacological studies.
One of the most exciting developments involving this compound is its application in the field of optoelectronics. Researchers have recently demonstrated that derivatives of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride can be used as building blocks for organic light-emitting diodes (OLEDs) due to their high quantum efficiency and stability under ambient conditions.
In addition to its technological applications, this compound has also been studied for its potential in environmental chemistry. Specifically, it has been investigated as a catalyst in the degradation of persistent organic pollutants (POPs) under UV light irradiation. The electron-deficient nature of the naphthyridinone core facilitates charge transfer processes, making it an effective photocatalyst.
The latest research on CAS No. 1175559-45-1 has also shed light on its role in enzyme inhibition studies. By targeting specific kinases involved in cellular signaling pathways, this compound has shown promise as a lead molecule for developing novel therapeutic agents against chronic diseases such as cancer and neurodegenerative disorders.
In conclusion, 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for future research and development efforts.
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